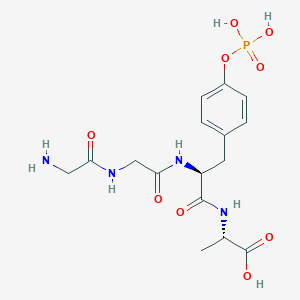
Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine is a synthetic peptide composed of glycine, tyrosine, and alanine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: The peptide can participate in substitution reactions, particularly at the phosphono group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Dityrosine.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with substituted phosphono groups.
Aplicaciones Científicas De Investigación
Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in signal transduction and protein-protein interactions.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to modulate signaling pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine involves its interaction with specific molecular targets, such as protein tyrosine kinases. The phosphono group mimics the natural phosphate group, allowing the peptide to participate in phosphorylation and dephosphorylation reactions, which are crucial for signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycyl-L-alanine: A simpler peptide without the phosphono group.
O-Phospho-L-tyrosine: Contains the phosphono group but lacks the glycine and alanine residues.
Uniqueness
Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine is unique due to its combination of glycine, tyrosine, and alanine residues with a phosphono group. This structure allows it to mimic natural phosphorylation sites and participate in various biochemical processes, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
159330-37-7 |
|---|---|
Fórmula molecular |
C16H23N4O9P |
Peso molecular |
446.35 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H23N4O9P/c1-9(16(24)25)19-15(23)12(20-14(22)8-18-13(21)7-17)6-10-2-4-11(5-3-10)29-30(26,27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)(H2,26,27,28)/t9-,12-/m0/s1 |
Clave InChI |
WZIIXCSVISAZAP-CABZTGNLSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CNC(=O)CN |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)


![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)





![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)
